Dodecyltrimethylammonium
Overview
Description
Dodecyltrimethylammonium is a quaternary ammonium compound with the chemical formula C₁₅H₃₄N. It is a cationic surfactant widely used in various applications due to its ability to disrupt hydrophobic interactions and electrostatic forces. This compound is known for its effectiveness in solubilizing proteins and peptides, extracting DNA, and lysing cells .
Preparation Methods
Dodecyltrimethylammonium can be synthesized through the reaction of dodecyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product, this compound bromide, is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Dodecyltrimethylammonium undergoes various chemical reactions, including ion-exchange reactions, where it can replace other cations in a substrate. It also participates in micellization processes, forming micelles in aqueous solutions. Common reagents used in these reactions include sodium dodecyl sulfate and other surfactants . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dodecyltrimethylammonium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium involves its ability to disrupt hydrophobic interactions and electrostatic forces. This disruption allows it to solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . It also interacts with DNA, altering its conformation and facilitating its release from cellular components . The compound’s cationic nature enables it to interact with negatively charged cell membranes, leading to cell lysis and the release of intracellular contents .
Comparison with Similar Compounds
Dodecyltrimethylammonium is similar to other quaternary ammonium compounds such as hexadecyltrimethylammonium and didecyldimethylammonium. it is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing a wide range of biomolecules . Similar compounds include:
Hexadecyltrimethylammonium: Known for its use in the synthesis of mesoporous silica materials.
Didecyldimethylammonium: Used in disinfectants and antiseptics.
This compound’s versatility and effectiveness in various applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
10182-91-9 |
---|---|
Molecular Formula |
C15H34N+ |
Molecular Weight |
228.44 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium |
InChI |
InChI=1S/C15H34N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3/q+1 |
InChI Key |
VICYBMUVWHJEFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C |
10182-91-9 | |
Related CAS |
1119-94-4 (bromide) 112-00-5 (chloride) 13623-06-8 (methyl sulfate salt) |
Synonyms |
1-dodecanaminium, N,N,N-trimethyl-, bromide ammonium, dodecyltrimethyl-, chloride ammonium, dodecyltrimethyl-,bromide C(12)TAC C12QAC C12TAC dodecyl trimethyl ammonium chloride dodecyl trimethylammonium chloride dodecyltrimethylammonium dodecyltrimethylammonium bromide dodecyltrimethylammonium chloride dodecyltrimethylammonium chromate (2:1) dodecyltrimethylammonium ethyl sulfate dodecyltrimethylammonium hydroxide dodecyltrimethylammonium iodide dodecyltrimethylammonium maleate (2:1) dodecyltrimethylammonium methyl sulfate salt dodecyltrimethylammonium perchlorate dodecyltrimethylammonium sulfate (2:1) dodecyltrimethylammonium sulfide (2:1) dodecyltrimethylammonium thiomolybdate salt hydrate DoTAC compound DTMACl cpd laurtrimonium laurtrimonium bromide laurtrimonium chloride lauryl trimethyl ammonium chloride lauryltrimethylammonium bromide lauryltrimethylammonium chloride monolauryltrimethylammonium chloride N,N,N-trimethyl-1-dodecanaminium chloride n-dodecyl triethylammonium bromide n-dodecyltrimethylammonium n-dodecyltrimethylammonium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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